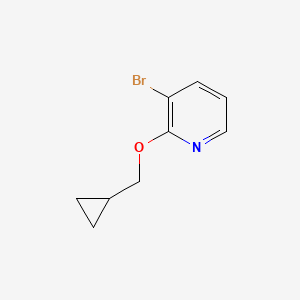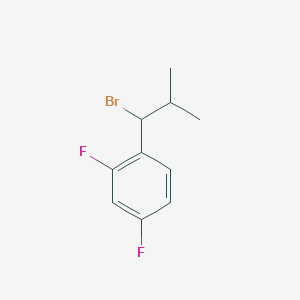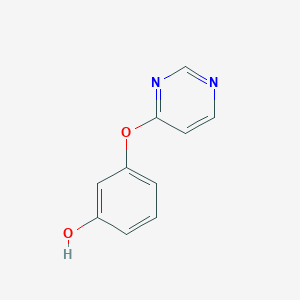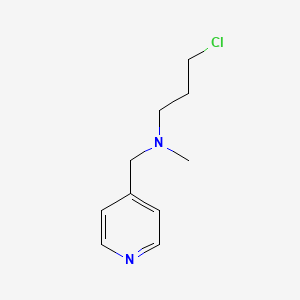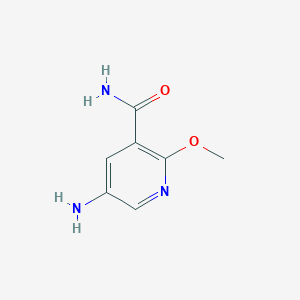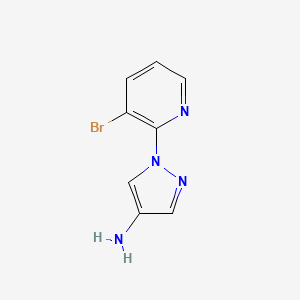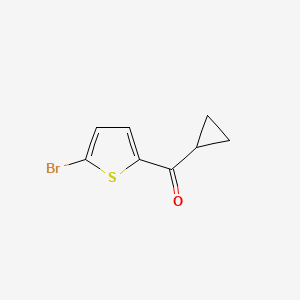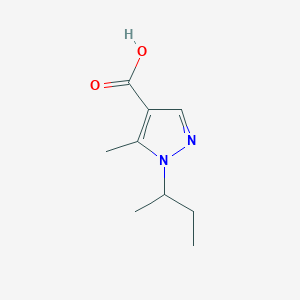
1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The butan-2-yl group is a four-carbon alkyl radical or substituent group derived from butane .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted at one position by a butan-2-yl group and at another position by a methyl group. The pyrazole ring would also be substituted by a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
1-(Butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a foundational scaffold in the synthesis of biologically active compounds in organic chemistry. Heterocyclic compounds, including pyrazole derivatives, possess wide-ranging synthetic applicability and biological activity. Specifically, pyrazole carboxylic acid derivatives are significant due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This mini-review aims to provide an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, highlighting their versatility in medicinal chemistry and potential as guides for scientists exploring new therapeutic agents (A. Cetin, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazole derivatives, are important nitrogen-containing heterocyclic compounds known for their diverse biological properties. These properties have fueled extensive research into their therapeutic applications. The therapeutic patent literature from 2000 to 2011 describes the applications of pyrazolines and their derivatives across a variety of activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many more pharmacological effects. Pyrazoline derivatives have demonstrated a broad spectrum of pharmacological effects, making them a focal point for the development of new therapeutic agents. This comprehensive review emphasizes the need for continued exploration and synthesis of new pyrazoline derivatives to uncover further therapeutic applications (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-butan-2-yl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)11-7(3)8(5-10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMWVNTAUNBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



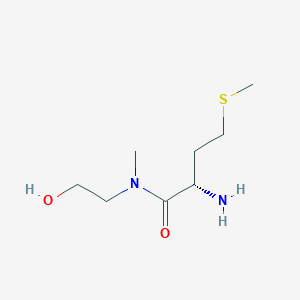

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)
